2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione
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Overview
Description
2-[(2-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C₁₆H₉FO₂ and a molecular weight of 252.24 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an indene-1,3-dione structure. It is primarily used in research settings and has various applications in the fields of chemistry and biology.
Scientific Research Applications
2-[(2-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Preparation Methods
The synthesis of 2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione typically involves the condensation of 2-fluorobenzaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(2-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[(2-Fluorophenyl)methylene]-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)methylene]-1H-indene-1,3(2H)-dione: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical and biological properties.
2-[(2-Bromophenyl)methylene]-1H-indene-1,3(2H)-dione: The presence of a bromine atom can also affect the reactivity and applications of the compound.
2-[(2-Methylphenyl)methylene]-1H-indene-1,3(2H)-dione: The methyl group can influence the compound’s stability and interactions with other molecules
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO2/c17-14-8-4-1-5-10(14)9-13-15(18)11-6-2-3-7-12(11)16(13)19/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRVLHNATZODSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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